molecular formula C18H22N4O4S B2442138 N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899993-38-5

N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2442138
CAS No.: 899993-38-5
M. Wt: 390.46
InChI Key: YTKBFTBKAPMVLX-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Biological Activity

N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 899993-38-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

The molecular formula of the compound is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S, with a molecular weight of 390.5 g/mol. The compound features a complex structure that includes a 5-methylisoxazole moiety and a tetrahydrofuran-substituted cyclopentapyrimidine core.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of isoxazole have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. For example, studies involving pyrimidine derivatives have demonstrated significant cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). These studies utilized the MTT assay to evaluate cell viability and indicated that certain modifications to the pyrimidine structure enhance anticancer activity .

The proposed mechanism through which these compounds exert their biological effects includes the inhibition of key enzymes involved in cellular proliferation and survival. Molecular docking studies suggest that these compounds may interact with targets such as EGFR (epidermal growth factor receptor), which is pivotal in cancer cell signaling pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives showed that modifications at specific positions significantly increased their anticancer activity. The derivatives were tested against various cancer cell lines using the MTT assay. The results indicated that compounds with a tetrahydrofuran moiety exhibited enhanced potency compared to those lacking this feature .

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, a related isoxazole derivative demonstrated effective inhibition against M. tuberculosis. The compound was tested in vitro against several strains, showing moderate to good activity levels. The results suggest that structural features such as thioacetamide groups contribute to enhanced antimicrobial efficacy .

Data Summary

Biological Activity Effect Study Reference
AntimicrobialModerate to good against M. tuberculosis
AnticancerSignificant cytotoxicity against HT29 and DU145
MechanismInhibition of EGFR signaling

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11-8-15(21-26-11)19-16(23)10-27-17-13-5-2-6-14(13)22(18(24)20-17)9-12-4-3-7-25-12/h8,12H,2-7,9-10H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKBFTBKAPMVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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